Methyl 4-(4-methyl-2-pentenoyl)benzoate
Description
Methyl 4-(4-methyl-2-pentenoyl)benzoate is an aromatic ester characterized by a benzoate core substituted at the para position with a 4-methyl-2-pentenoyl group. This compound features a conjugated α,β-unsaturated ketone system within the pentenoyl chain, which may influence its reactivity and electronic properties. Potential applications include its use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or materials where tunable solubility and stability are critical.
Properties
IUPAC Name |
methyl 4-[(E)-4-methylpent-2-enoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(2)4-9-13(15)11-5-7-12(8-6-11)14(16)17-3/h4-10H,1-3H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOIVUHJZBNLPV-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-2-pentenoyl)benzoate typically involves the esterification of 4-(4-methyl-2-pentenoyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methyl-2-pentenoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: 4-(4-methyl-2-pentenoyl)benzoic acid.
Reduction: 4-(4-methyl-2-pentenoyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-methyl-2-pentenoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methyl-2-pentenoyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Core Structure: Target Compound: A simple benzoate ester with a linear α,β-unsaturated acyl chain (4-methyl-2-pentenoyl). Analogs (C1–C7): Incorporate a piperazine-linked quinoline moiety, introducing heteroaromaticity and increased structural complexity .
- Substituent Effects: The pentenoyl group in the target compound is less sterically hindered compared to the bulky quinoline-piperazine groups in C1–C5. Electron-withdrawing substituents (e.g., Cl, Br in C2 and C3) or electron-donating groups (e.g., OCH₃ in C6) in the analogs modulate electronic properties, whereas the target’s methyl group in the pentenoyl chain may enhance lipophilicity .
Physical and Spectroscopic Properties
Table 1 summarizes key properties of the target compound and selected analogs.
- Spectroscopic Notes: The target’s ¹H NMR would show distinct alkene proton resonances (~5–6 ppm) and a methyl group (~2.2 ppm), absent in C1–C7, which exhibit quinoline aromatic peaks (~7.2–8.6 ppm) . HRMS data for analogs confirm molecular ion peaks consistent with their complex structures, while the target would display a simpler fragmentation pattern due to its smaller size .
Reactivity and Stability
- Hydrolysis: The ester group in the target compound is susceptible to hydrolysis under acidic/basic conditions, similar to C1–C6. However, the quinoline-piperazine analogs may exhibit slower hydrolysis due to steric protection.
- Conjugated System: The α,β-unsaturated ketone in the target could participate in Michael addition or Diels-Alder reactions, whereas the quinoline core in analogs enables π-π stacking and metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
